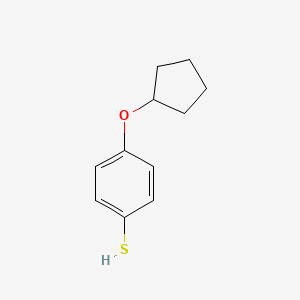
4-(Cyclopentyloxy)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentyloxy)benzenethiol is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a thiol group
Vorbereitungsmethoden
The synthesis of 4-(Cyclopentyloxy)benzenethiol typically involves the following steps:
Halogenation: Phenyl sulfide is subjected to a halogenation reaction to obtain 4-halophenyl sulfide.
Sulfhydrylation: The 4-halophenyl sulfide undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate.
Acidification: The 4-phenylthio-phenylthiolate is then acidified to yield this compound.
Analyse Chemischer Reaktionen
4-(Cyclopentyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding hydrocarbons or alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, sulfuric acid for sulfonation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Cyclopentyloxy)benzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit or modify the function of enzymes and proteins, affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Cyclopentyloxy)benzenethiol include:
4-Phenylthio-benzenethiol: Similar structure but with a phenyl group instead of a cyclopentyloxy group.
4-Methoxybenzenethiol: Contains a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzenethiol: Contains an ethoxy group instead of a cyclopentyloxy group
The uniqueness of this compound lies in its cyclopentyloxy group, which imparts different chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
4-cyclopentyloxybenzenethiol |
InChI |
InChI=1S/C11H14OS/c13-11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,13H,1-4H2 |
InChI-Schlüssel |
OHQOAVVWAVNHSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


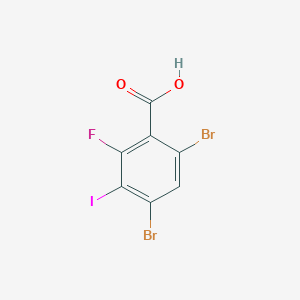
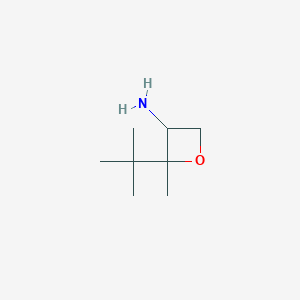
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
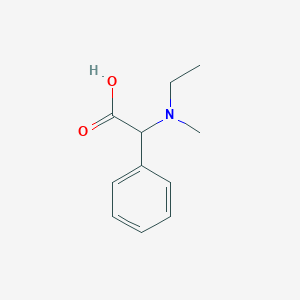
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
![4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13001792.png)
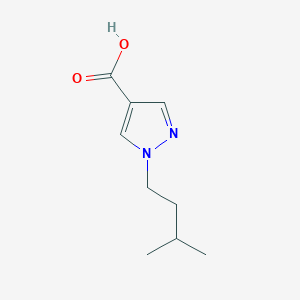
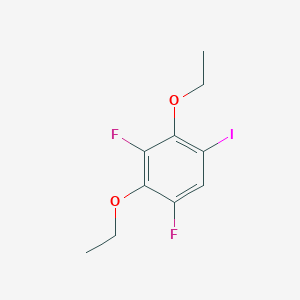
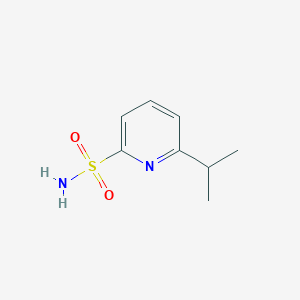
![7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13001816.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
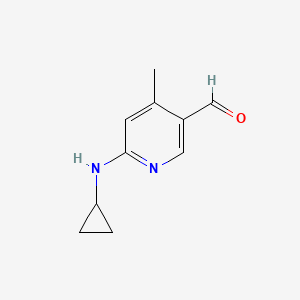

![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
